7-Oxa-2,5-diazaspiro[3.4]octan-6-one
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Overview
Description
7-Oxa-2,5-diazaspiro[34]octan-6-one is a chemical compound with the molecular formula C₅H₈N₂O₂ It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both amine and carbonyl functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Oxa-2,5-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
7-Oxa-2,5-diazaspiro[3.4]octan-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Shares a similar spirocyclic structure but differs in the position of the oxygen atom.
4-Oxa-7-azaspiro[2.5]octan-6-one: Another spirocyclic compound with a different arrangement of oxygen and nitrogen atoms.
Uniqueness
7-Oxa-2,5-diazaspiro[3.4]octan-6-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
7-oxa-2,5-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C5H8N2O2/c8-4-7-5(3-9-4)1-6-2-5/h6H,1-3H2,(H,7,8) |
InChI Key |
IJWZBDRUDGXATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)COC(=O)N2 |
Origin of Product |
United States |
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